molecular formula C19H14N2OS B2677947 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine CAS No. 851130-45-5

4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2677947
CAS No.: 851130-45-5
M. Wt: 318.39
InChI Key: LYXORDOWXZFYNU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of benzofuro[3,2-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine typically involves the reaction of benzofuro[3,2-d]pyrimidine with cinnamylthiol. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the thiol group of cinnamylthiol attacks the benzofuro[3,2-d]pyrimidine ring, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cinnamylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzofuro[3,2-d]pyrimidines with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its ability to inhibit cell proliferation.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation, thereby disrupting their normal function . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

4-(Cinnamylthio)benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:

    Benzofuro[3,2-d]pyrimidine: The parent compound, which lacks the cinnamylthio group, and has different biological activities.

    Furo[2,3-d]pyrimidine: A related compound with a different ring structure and potentially different biological properties.

    Pyrazolo[3,4-d]pyrimidine: Another fused pyrimidine derivative with distinct biological activities and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]sulfanyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-2-7-14(8-3-1)9-6-12-23-19-18-17(20-13-21-19)15-10-4-5-11-16(15)22-18/h1-11,13H,12H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXORDOWXZFYNU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.